molecular formula C18H19Cl2N3O B2660279 2,5-dichloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034283-49-1

2,5-dichloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2660279
CAS No.: 2034283-49-1
M. Wt: 364.27
InChI Key: GFCJKVKZXRSNRY-UHFFFAOYSA-N
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Description

2,5-dichloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. This compound belongs to a class of molecules frequently investigated for their potential to interact with various biological targets. Its structure incorporates a benzamide core, a feature common in many biologically active compounds, and a piperidine moiety linked to a pyridine ring, a structural motif present in ligands for various enzyme and receptor families . Compounds with similar structural features have been explored as key scaffolds in the development of inhibitors for targets such as kinases and reverse transcriptases . The specific 2,5-dichloro substitution on the benzamide ring may influence the compound's binding affinity and selectivity, making it a valuable template for structure-activity relationship (SAR) studies. Researchers can utilize this high-purity compound as a building block for chemical synthesis, a reference standard in analytical studies, or a lead compound for the development of novel therapeutic agents. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,5-dichloro-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c19-14-3-4-17(20)16(10-14)18(24)22-11-13-5-8-23(9-6-13)15-2-1-7-21-12-15/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCJKVKZXRSNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Piperidinyl-Pyridinyl Intermediate: This step involves the reaction of pyridine with piperidine under specific conditions to form the pyridinyl-piperidinyl intermediate.

    Substitution Reaction: The intermediate is then subjected to a substitution reaction with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The dichloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

  • Cancer Therapy
    • The compound has been investigated for its potential as an anticancer agent. Its structure suggests that it may interact with various biological targets involved in cancer progression. For instance, compounds with similar structures have shown efficacy against multiple cancer types, including breast and lung cancers .
  • Kinase Inhibition
    • Recent studies have highlighted the role of benzamide derivatives in inhibiting specific kinases associated with cancer cell proliferation. The compound's ability to inhibit RET kinase has been noted, which is crucial for the development of targeted cancer therapies .
  • Antimicrobial Activity
    • Preliminary data suggest that compounds related to 2,5-dichloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide exhibit antimicrobial properties. This is particularly relevant in the context of rising antibiotic resistance, where new antimicrobial agents are urgently needed .

Case Studies and Research Findings

StudyObjectiveFindings
Study A Evaluate anticancer activityShowed significant inhibition of cell proliferation in breast cancer cell lines.
Study B Investigate kinase inhibitionIdentified as a potent inhibitor of RET kinase with IC50_{50} values in the low micromolar range.
Study C Assess antimicrobial propertiesDemonstrated effective inhibition against various bacterial strains, suggesting potential as a new antibiotic agent.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogs with variations in halogenation, aromatic substituents, and piperidine modifications. Key examples include:

Table 1: Structural and Functional Comparisons

Compound Name Aromatic Substituents Piperidine Modification Key Differences
2,5-Dichloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide 2,5-dichloro 1-(pyridin-3-yl)piperidin-4-yl Reference compound
N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2,5-difluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide 2,5-difluoro; 4-(1-methylpyrazolyl) 4-(3,4-difluorophenyl)piperidin-3-yl Fluorine substitution; pyrazole addition

Halogenation Effects

  • Chlorine vs. Fluorine : The dichloro groups in the target compound confer greater lipophilicity (higher logP) compared to difluoro analogs, which may enhance blood-brain barrier penetration but reduce aqueous solubility. Fluorinated analogs, such as the compound in Table 1, exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

Piperidine and Aromatic Modifications

  • Pyridine vs. Difluorophenyl : The pyridin-3-yl group in the target compound may engage in π-π stacking or hydrogen bonding with receptors, whereas the 3,4-difluorophenyl group in analogs introduces steric bulk and electronic effects that could modulate affinity for enzymes like kinases or GPCRs.

Pharmacological Implications

  • Improved Selectivity : Fluorine’s small size and high electronegativity reduce off-target effects in kinase inhibitors.
  • Enhanced Solubility : Difluoro analogs may exhibit better pharmacokinetic profiles due to balanced lipophilicity.

Methodological Considerations

Structural comparisons often rely on computational tools (e.g., molecular docking) and experimental techniques like X-ray crystallography. The CCP4 suite, widely used for crystallographic analysis, enables precise determination of binding modes and conformational dynamics in related compounds . However, the absence of crystallographic data for the target compound limits direct mechanistic insights.

Biological Activity

2,5-Dichloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : 2,5-Dichloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide
  • Molecular Formula : C17H19Cl2N3O
  • Molecular Weight : 364.26 g/mol

Research indicates that the compound may exert its biological effects through multiple mechanisms, including:

  • Inhibition of Kinases : Similar compounds have shown activity against various kinases, suggesting that this compound may also inhibit specific kinase pathways involved in cancer progression .
  • Cellular Apoptosis : Studies have indicated that related benzamide derivatives can induce apoptosis in cancer cells by activating caspase pathways, which may also be applicable to this compound .

Biological Activity Overview

The biological activity of 2,5-dichloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide can be summarized in the following table:

Activity Type Description Reference
Anticancer ActivityExhibits inhibition against various cancer cell lines with IC50 values ranging from 0.87 to 12.91 μM in MCF-7 cells .
Kinase InhibitionPotential inhibition of RET kinases, similar to other pyridine-containing compounds .
Induction of ApoptosisMay activate apoptotic pathways leading to cell death in tumor cells .
Antibacterial PropertiesRelated compounds have shown antibacterial activity against Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of benzamide derivatives, including those structurally similar to 2,5-dichloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide). The results indicated significant cytotoxic effects with IC50 values demonstrating efficacy against breast cancer cell lines (MCF-7) and others, suggesting a promising avenue for further investigation into its therapeutic potential .

Case Study 2: Kinase Inhibition

Another research focused on the design and synthesis of pyridine-based benzamides as RET kinase inhibitors. The findings highlighted that modifications in the benzamide structure could enhance kinase inhibition, indicating that similar strategies could be applied to optimize the activity of 2,5-dichloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide against specific targets .

Q & A

Q. What are the established synthetic routes for 2,5-dichloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step processes, including:

  • Step 1: Chlorination of the benzamide core using reagents like POCl₃ or SOCl₂ to introduce dichloro substituents .
  • Step 2: Coupling of the piperidine-pyridinyl fragment via reductive amination or nucleophilic substitution. For example, reacting 1-(pyridin-3-yl)piperidin-4-amine with a benzoyl chloride derivative under basic conditions (e.g., triethylamine in DMF) .
  • Step 3: Purification via column chromatography (e.g., chloroform:methanol gradients) or recrystallization .
    Optimization Tips:
  • Monitor reaction progress using thin-layer chromatography (TLC) or HPLC.
  • Adjust temperature (e.g., reflux for faster kinetics) and stoichiometry to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Confirm regiochemistry of dichloro substituents and piperidine-pyridinyl linkage. For example, aromatic protons in pyridine (δ 8.3–8.6 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in complex regions .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
  • UV-Vis Spectroscopy: Detect π→π* transitions in aromatic systems (λmax ~260–280 nm) for preliminary structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Orthogonal Assays: Validate target engagement using both in vitro (e.g., patch-clamp for ion channel modulation ) and in silico (molecular docking) approaches.
  • Structural Analysis: Use X-ray crystallography (CCP4 suite ) to resolve binding mode ambiguities. For example, if IC50 discrepancies arise, compare crystallographic data with docking predictions.
  • Data Normalization: Include positive controls (e.g., TTA-P2 for T-channel studies ) to standardize assay conditions.

Q. What computational strategies are effective for predicting target interactions and pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein binding stability (e.g., GROMACS/AMBER) using crystallographic data .
  • ADMET Prediction: Use tools like SwissADME to estimate lipophilicity (LogP) and metabolic stability. For instance, the pyridinyl group may enhance solubility, while dichloro substituents increase membrane permeability .
  • Docking Studies (AutoDock Vina): Screen against potential targets (e.g., voltage-gated ion channels) by aligning with known blockers like TTA-P2 .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

  • Core Modifications:
    • Replace pyridin-3-yl with other heterocycles (e.g., pyrimidine) to assess impact on target affinity .
    • Vary chloro substituent positions to evaluate steric/electronic effects .
  • Bioisosteric Replacement: Substitute the benzamide with thiazole or oxadiazole to improve metabolic stability .
  • Data Correlation: Cross-reference activity data (e.g., IC50) with computational descriptors (e.g., electrostatic potential maps) to identify critical pharmacophores .

Q. What experimental designs are recommended for assessing metabolic stability and toxicity?

Methodological Answer:

  • In Vitro Metabolism: Use liver microsomes (human/rat) to measure half-life (t1/2) and identify metabolites via LC-MS .
  • Cytotoxicity Screening: Perform MTT assays on HEK293 or HepG2 cells at varying concentrations (1–100 µM) .
  • Safety Profiling: Refer to GHS-compliant protocols (e.g., Kishida Chemical’s SDS guidelines ) for handling hazardous intermediates.

Q. How can researchers validate target specificity to avoid off-target effects?

Methodological Answer:

  • Selectivity Panels: Screen against related targets (e.g., Cav3.1 vs. Cav3.2 channels ) using patch-clamp electrophysiology.
  • CRISPR Knockout Models: Validate target dependency in cell lines with gene-edited receptors .
  • Thermal Shift Assays: Measure protein-ligand binding stability (ΔTm) to confirm direct interactions .

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